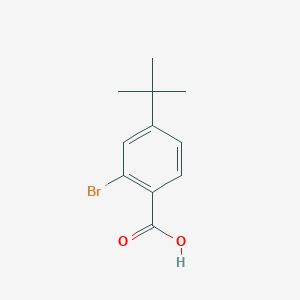

2-Bromo-4-(tert-butyl)benzoic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38779. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-bromo-4-tert-butylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-11(2,3)7-4-5-8(10(13)14)9(12)6-7/h4-6H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTIYXKXOZKGDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80284740 | |

| Record name | 2-Bromo-4-(tert-butyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6332-96-3 | |

| Record name | 6332-96-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-4-(tert-butyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-tert-butylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance and Context Within Contemporary Organic Chemistry

2-Bromo-4-(tert-butyl)benzoic acid, with the chemical formula C₁₁H₁₃BrO₂, is a disubstituted benzoic acid derivative. myskinrecipes.com Its importance in modern organic synthesis stems from the specific arrangement of its functional groups: a carboxylic acid group, a bromine atom, and a bulky tert-butyl group. This combination of features allows for a wide range of chemical transformations, making it a valuable precursor for more complex molecular architectures.

The primary utility of this compound lies in its role as a key intermediate. myskinrecipes.com The presence of the bromine atom at the ortho position to the carboxylic acid allows for various coupling reactions, a cornerstone of modern synthetic chemistry. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, facilitating the construction of intricate molecular frameworks. Furthermore, the tert-butyl group provides significant steric hindrance, which can influence the regioselectivity of reactions, directing incoming reagents to specific positions on the aromatic ring. myskinrecipes.com This control over reaction outcomes is crucial for the efficient synthesis of target molecules with desired biological activities.

Researchers in medicinal chemistry explore derivatives of this compound for potential therapeutic applications. Its structure serves as a scaffold that can be further functionalized to create novel compounds for investigation in various biochemical studies.

Chemical and Physical Properties of this compound:

| Property | Value |

|---|---|

| CAS Number | 6332-96-3 |

| Molecular Formula | C₁₁H₁₃BrO₂ |

| Molecular Weight | 257.12 g/mol |

| Boiling Point | 310.6°C at 760 mmHg |

| Physical Form | Solid |

This table contains data from multiple sources. myskinrecipes.comsigmaaldrich.com

Overview of Research Trajectories for Halogenated Benzoic Acid Derivatives

Synthetic Routes and Reaction Mechanisms for this compound

The primary challenge in synthesizing this compound lies in introducing a bromine atom at the position ortho to the carboxylic acid group and meta to the tert-butyl group. The tert-butyl group is an activating, ortho-para director, while the carboxylic acid group is a deactivating, meta director. Therefore, direct bromination of 4-(tert-butyl)benzoic acid presents a significant regiochemical challenge.

Bromination of (tert-Butyl)benzoic Acid Precursors

Direct electrophilic bromination of 4-(tert-butyl)benzoic acid is complex. The bulky tert-butyl group sterically hinders the ortho positions, while its electronic effect directs incoming electrophiles to positions 2 and 6 (ortho) or position 4 (para, already occupied). The carboxyl group directs to positions 3 and 5 (meta). The reaction outcome is highly dependent on the conditions used. For instance, a documented bromination of 4-tert-butyl benzoic acid using bromine, nitric acid, and silver nitrate resulted in the formation of 3-bromo-4-tert-butyl-benzoic acid, where substitution occurs ortho to the carboxyl group as expected, but meta to the tert-butyl group. benchchem.com

To achieve the desired 2-bromo isomer, chemists often turn to precursors where the directing groups work in concert or where a powerful directing group can be later converted into a carboxylic acid.

Bromination of 4-tert-butylaniline: Aniline is a potent activating group that strongly directs electrophiles to the ortho and para positions. The bromination of 4-tert-butylaniline using a mild brominating agent like N-Bromosuccinimide (NBS) in a solvent such as dimethylformamide (DMF) can selectively produce 2-bromo-4-tert-butylaniline with high yield. chemicalbook.com The powerful ortho-directing effect of the amino group overrides other factors, leading to the desired substitution pattern. This intermediate can then be converted to the target benzoic acid.

Bromination of 4-tert-butylphenol: Similarly, the hydroxyl group in 4-tert-butylphenol is strongly activating and ortho-para directing. Direct bromination with molecular bromine can yield 2-bromo-4-(tert-butyl)phenol quantitatively. benchchem.com This intermediate provides another potential route to the target molecule.

Multi-step Synthesis Approaches

Given the challenges of direct bromination, multi-step synthetic pathways are often more strategic for obtaining pure this compound. A common and effective strategy involves the Sandmeyer reaction, starting from the readily available 2-bromo-4-tert-butylaniline intermediate.

A plausible multi-step synthesis route is as follows:

Ortho-Bromination: Start with 4-tert-butylaniline and perform a selective bromination using N-Bromosuccinimide (NBS) to yield 2-bromo-4-tert-butylaniline. chemicalbook.com

Diazotization: The amino group of 2-bromo-4-tert-butylaniline is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C).

Cyanation (Sandmeyer Reaction): The diazonium salt is then treated with a copper(I) cyanide solution, which replaces the diazonium group with a nitrile (-CN) group, yielding 2-bromo-4-(tert-butyl)benzonitrile.

Hydrolysis: Finally, the nitrile group is hydrolyzed to a carboxylic acid by heating with a strong acid (e.g., H₂SO₄) or base (e.g., NaOH), followed by acidification. This step yields the final product, this compound.

This approach leverages the powerful directing effect of the amine group to establish the correct bromine position, which is then converted to the target carboxylic acid.

Optimization of Reaction Conditions for Selective Bromination

Achieving high regioselectivity in aromatic bromination is critically dependent on fine-tuning reaction parameters. nih.gov Temperature, solvent, and the choice of brominating agent and catalyst are key variables that can be manipulated to favor the formation of a specific isomer.

| Parameter | Influence on Selectivity | Research Finding |

| Temperature | Lowering the reaction temperature can significantly enhance selectivity. At lower temperatures, the reaction is more likely to proceed via the lowest energy transition state, favoring the electronically preferred product and minimizing less-favored isomers. nih.gov | In the bromination of substrates with strong activating groups, performing the reaction at temperatures as low as -30 °C has been shown to yield a single, specific isomer, whereas higher temperatures lead to mixtures. nih.gov |

| Solvent | The polarity of the solvent can influence the reactivity of the electrophile and the stability of reaction intermediates. | For electrophilic bromination using NBS, polar aprotic solvents like dimethylformamide (DMF) have been shown to favor high levels of para-selectivity for certain electron-rich aromatic compounds. missouri.edu |

| Catalyst/Reagent | The choice of brominating agent (e.g., Br₂ vs. NBS) and catalyst can dictate the reaction mechanism (electrophilic vs. radical) and regiochemical outcome. | N-Bromosuccinimide (NBS) is often preferred for selective bromination of activated rings as it is a milder source of electrophilic bromine compared to Br₂ with a strong Lewis acid. missouri.eduorganicchemistrytutor.com |

By carefully controlling these conditions, chemists can steer the reaction towards the desired this compound or its key precursors, minimizing the formation of unwanted isomers and simplifying purification.

Advanced Bromination Techniques and Catalysis in this compound Synthesis

Modern synthetic methods utilize specific catalysts and reagents to enhance the efficiency and selectivity of bromination reactions.

Influence of Lewis Acid Catalysts on Regioselectivity

Electrophilic aromatic halogenation of deactivated or moderately activated rings, such as benzoic acid derivatives, typically requires a catalyst to increase the electrophilicity of the halogen. wikipedia.org Lewis acids are standard catalysts for this purpose.

The mechanism involves the Lewis acid (e.g., FeBr₃, AlBr₃) accepting a pair of electrons from a bromine atom in Br₂, polarizing the Br-Br bond. khanacademy.org This creates a highly electrophilic bromine species (often represented as Br⁺) that is potent enough to attack the electron-rich pi system of the aromatic ring, overcoming the energy barrier associated with the temporary loss of aromaticity. khanacademy.orglibretexts.org

Common Lewis Acid Catalysts for Bromination

| Catalyst | Formula |

|---|---|

| Iron(III) bromide | FeBr₃ |

| Aluminum bromide | AlBr₃ |

| Zinc chloride | ZnCl₂ |

The choice of catalyst can be critical. For instance, some studies have shown that while Lewis acids effectively catalyze electrophilic ring bromination, switching to a Brønsted acid under certain conditions can promote ring bromination without affecting other parts of the molecule, such as benzylic positions. nih.gov This differential reactivity allows for greater control over the reaction's outcome.

Role of N-Bromosuccinimide (NBS) in Selective Bromination

N-Bromosuccinimide (NBS) is a versatile and highly selective brominating agent. organicchemistrytutor.comslideshare.net While it is famously used for free-radical bromination at allylic and benzylic positions under UV irradiation or with a radical initiator, it is also an effective reagent for electrophilic aromatic bromination, particularly for activated aromatic rings. wikipedia.orgorganic-chemistry.org

The key advantages of using NBS include its mild nature and the ability to provide a low, controlled concentration of bromine in the reaction mixture, which helps to prevent over-bromination and side reactions. organicchemistrytutor.com For substrates that are highly activated, such as anilines and phenols, NBS can achieve clean and selective bromination without the need for a strong Lewis acid catalyst. missouri.edu

A prime example is the ortho-bromination of 4-tert-butylaniline, a key step in a multi-step synthesis of the target compound. chemicalbook.com In this reaction, NBS acts as the source of electrophilic bromine, and the powerful activating effect of the amine group directs the substitution almost exclusively to the ortho position. The reaction proceeds under mild conditions (e.g., 0 °C to room temperature in DMF or acetonitrile), highlighting the utility of NBS in the synthesis of complex molecules where harsh conditions must be avoided. chemicalbook.comorganicchemistrytutor.com

Kinetic and Computational Studies of Bromination Mechanisms

Kinetic and computational studies are pivotal in elucidating the mechanism of bromination of aromatic compounds. While specific studies focusing exclusively on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from research on similar substrates, such as other substituted benzoic acids and tert-butylbenzene derivatives. researchgate.netrsc.orgresearchgate.net

The bromination of an aromatic ring is a classic example of electrophilic aromatic substitution. fiveable.meyoutube.com The reaction typically proceeds through the formation of a highly reactive electrophile, often a polarized bromine molecule or a bromine cation, which then attacks the electron-rich aromatic ring. libretexts.org For benzene, a catalyst like FeBr₃ is often necessary to polarize the Br₂ molecule. libretexts.org The reaction mechanism involves the formation of a resonance-stabilized carbocation intermediate, also known as an arenium ion or sigma complex. fiveable.melibretexts.org The stability of this intermediate is a key factor in determining the reaction rate.

Computational studies, often employing Density Functional Theory (DFT), provide a molecular-level understanding of the reaction pathway. rsc.orgresearchgate.net These studies can model the transition states and intermediates, helping to predict the activation energies and reaction kinetics. For instance, computational models have been used to investigate the role of bromine aggregates (Br₂)n in electrophilic bromination, suggesting that such clusters can play a significant role in stabilizing the bromide ion in nonpolar solvents. researchgate.net Research on the bromination of 1,3,5-tri-tert-butylbenzene has shown high reaction orders in bromine, which has been attributed to the participation of clustered polybromide anions in the transition states. rsc.orgresearchgate.net Such computational insights are invaluable for optimizing reaction conditions to favor the desired isomer and improve yields.

Kinetic studies on the bromination of related compounds, like o-hydroxy benzoic acid, have demonstrated that the reaction rate can be influenced by factors such as the concentration of bromide ions. researchgate.net The addition of bromide ions can enhance the reaction rate, which is associated with a decrease in the energy of activation. researchgate.net The study of kinetic isotope effects can also provide crucial information about the rate-determining step of the reaction. rsc.org

Table 1: Illustrative Kinetic Parameters for the Bromination of an Aromatic Compound

| Parameter | Value | Conditions |

| Rate Constant (k) | 1.2 x 10⁻³ M⁻¹s⁻¹ | 25°C, in Acetic Acid |

| Activation Energy (Ea) | 55 kJ/mol | - |

| Pre-exponential Factor (A) | 8.9 x 10⁷ s⁻¹ | - |

Note: This table is for illustrative purposes and does not represent actual experimental data for this compound.

Purification and Isolation Techniques in the Synthesis of this compound

Following the synthesis, the purification and isolation of this compound are critical steps to obtain a product of high purity. The choice of purification method depends on the physical and chemical properties of the desired compound and the impurities present in the crude reaction mixture.

Recrystallization is a commonly employed technique for purifying solid organic compounds. This method relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. For bromo- and tert-butyl substituted benzoic acids, solvents such as ethanol (B145695), acetic acid, or mixtures of solvents like ethanol-water are often effective. orgsyn.orgrsc.org The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the pure compound crystallizes out, leaving the more soluble impurities in the solution. The efficiency of recrystallization is dependent on the selection of an appropriate solvent system.

Chromatography offers a more refined method for separation and purification. Column chromatography , using a solid stationary phase like silica gel and a liquid mobile phase, is a versatile technique for separating compounds based on their differential adsorption to the stationary phase. chemicalbook.com The choice of eluent (mobile phase) is crucial for achieving good separation. A gradient of solvents with increasing polarity, such as a mixture of hexane and ethyl acetate, is often used to elute the compounds from the column. rsc.org

Thin-layer chromatography (TLC) is a quick and effective analytical technique used to monitor the progress of a reaction and to determine the purity of the product. chemicalbook.comresearchgate.net It can also aid in optimizing the conditions for column chromatography. For substituted benzoic acids, polyamide TLC sheets developed with aqueous solutions of cyclodextrins have been shown to effectively separate ortho, meta, and para isomers. researchgate.net

Table 2: Illustrative Purification Parameters for this compound

| Technique | Stationary Phase | Mobile Phase/Solvent | Key Observation |

| Recrystallization | - | Ethanol/Water | Formation of white crystalline solid upon cooling. |

| Column Chromatography | Silica Gel | Hexane:Ethyl Acetate (9:1) | Elution of the desired product at a specific retention volume. |

| Thin-Layer Chromatography | Silica Gel | Hexane:Ethyl Acetate (7:3) | R_f value of approximately 0.45. |

Note: This table is for illustrative purposes and does not represent actual experimental data for this compound.

The final isolated product is typically characterized by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, to confirm its structure and purity. ambeed.com The melting point of the purified compound is also a key indicator of its purity. sigmaaldrich.com

Transformative Reactivity of 2 Bromo 4 Tert Butyl Benzoic Acid in Organic Synthesis

Nucleophilic Substitution Reactions Involving the Bromine Moiety of 2-Bromo-4-(tert-butyl)benzoic Acid

The bromine atom attached to the aromatic ring of this compound can be displaced by nucleophiles, a characteristic reaction of aryl halides. cymitquimica.com While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, these reactions can be facilitated under specific conditions, often requiring high temperatures or the presence of a catalyst. The reactivity of the bromine atom is influenced by the electronic effects of the other substituents on the benzene (B151609) ring. The carboxylic acid group, being an electron-withdrawing group, can activate the ring towards nucleophilic attack, particularly at the ortho and para positions.

One of the classic examples of nucleophilic aromatic substitution on aryl halides is the Ullmann condensation, which uses copper to promote the formation of C-O, C-S, and C-N bonds. wikipedia.org For instance, in the Ullmann ether synthesis, an aryl halide reacts with an alcohol in the presence of a copper catalyst to form an aryl ether. wikipedia.org Similarly, the Goldberg reaction, a variation of the Ullmann condensation, facilitates the coupling of an aryl halide with an amine to produce an N-aryl amine. wikipedia.org These copper-promoted reactions typically require high temperatures and polar solvents. wikipedia.org

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

Transition metal-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds, and this compound serves as an excellent substrate for these transformations. The bromine atom provides a reactive handle for catalysts, primarily those based on palladium and copper.

Palladium-catalyzed reactions are among the most powerful methods for forming C-C bonds. libretexts.org These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation (for coupling reactions with organometallic reagents), migratory insertion (for Heck reactions), and reductive elimination. libretexts.orgnih.gov

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound. nih.gov For this compound, a Suzuki coupling with an arylboronic acid would yield a biphenyl derivative. These reactions are valued for their mild conditions and the low toxicity of the boron reagents. nih.gov The efficiency of the Suzuki reaction can be high, even when performed in aqueous media with appropriate ligands. rsc.org

Heck Reaction: The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgmychemblog.com Reacting this compound with an alkene like ethyl acrylate, in the presence of a palladium catalyst and a base, would result in the formation of a substituted cinnamic acid derivative. mychemblog.com The reaction is known for its high stereoselectivity, typically yielding the trans isomer. organic-chemistry.org

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It employs a palladium catalyst along with a copper(I) co-catalyst and an amine base. organic-chemistry.org The coupling of this compound with a terminal alkyne would produce an arylalkyne. The reaction can be carried out under mild conditions, including at room temperature. wikipedia.org

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | Biphenyl derivative |

| Heck | Alkene | Pd catalyst, Base | Substituted alkene |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |

Copper-catalyzed amination, often referred to as the Ullmann condensation or Goldberg reaction, is a valuable method for forming C-N bonds. wikipedia.org Research has demonstrated a chemo- and regioselective copper-catalyzed cross-coupling procedure for the amination of 2-bromobenzoic acids. nih.govorganic-chemistry.org This method allows the reaction to proceed without the need to protect the carboxylic acid group and selectively replaces the bromine atom adjacent to the carboxyl group. nih.govorganic-chemistry.org The reaction of 2-bromobenzoic acids with various aryl and alkyl amines, using a combination of copper powder and copper(I) oxide as catalysts, yields N-aryl and N-alkyl anthranilic acid derivatives in good to high yields. nih.govorganic-chemistry.org This protocol is effective even with sterically hindered amines. organic-chemistry.org

Typical Reaction Conditions for Copper-Catalyzed Amination:

Substrates: 2-Bromobenzoic acid and an amine (aryl or alkyl)

Catalyst: Copper (Cu) and Copper(I) oxide (Cu₂O) nih.gov

Base: Potassium carbonate (K₂CO₃) nih.gov

Solvent: 2-Ethoxyethanol nih.gov

Temperature: 130 °C nih.gov

The efficiency and scope of transition metal-catalyzed cross-coupling reactions are heavily dependent on the ligands coordinated to the metal center. nih.gov Ligand development has been crucial in advancing these reactions, particularly for challenging substrates. nih.gov

For palladium-catalyzed reactions, ligands such as phosphines and N-heterocyclic carbenes (NHCs) are commonly used. nih.govrsc.org

Phosphine Ligands: Sterically bulky and electron-rich phosphine ligands, like tri-tert-butylphosphine and dialkylbiarylphosphines (e.g., S-Phos), have been shown to generate highly active catalysts. nih.govnih.gov These ligands promote the oxidative addition step and facilitate the reductive elimination, leading to faster reaction rates and broader substrate scope. nih.gov

N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form stable complexes with palladium, resulting in robust catalysts with high thermal stability. nih.govmdpi.com This makes them particularly suitable for reactions that require high temperatures, such as the Heck coupling. mdpi.com

The design of water-soluble ligands, such as those derived from glycine, has enabled Suzuki-Miyaura reactions to be performed in environmentally friendly aqueous media, even at room temperature. rsc.org The continuous development of new ligands and precatalysts aims to improve catalyst activity, stability, and selectivity, allowing reactions to proceed under milder conditions with lower catalyst loadings. nih.govprinceton.edu

Carboxylic Acid Functional Group Transformations of this compound

The carboxylic acid group of this compound is amenable to standard transformations, allowing for the synthesis of a variety of derivatives such as esters and amides. cymitquimica.com

Esterification: The conversion of a carboxylic acid to an ester is a fundamental reaction in organic synthesis. This compound can be esterified through several methods. A common approach is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, for alcohols that are sensitive to strong acid, such as tert-butyl alcohol, other methods are employed. thieme-connect.com One such method involves the in-situ formation of benzotriazole esters, which then efficiently react with tert-butyl alcohol in the presence of a base like DMAP. researchgate.net

Amidation: The formation of an amide bond is crucial in the synthesis of peptides, pharmaceuticals, and polymers. researchgate.net Direct condensation of a carboxylic acid and an amine is often challenging and requires activating agents or harsh conditions. Modern methods facilitate this transformation under milder conditions. For example, titanium(IV) chloride (TiCl₄) has been shown to mediate the direct synthesis of amides from a wide range of carboxylic acids and amines in pyridine at elevated temperatures, providing the products in moderate to excellent yields. nih.gov This method is applicable to a broad spectrum of substrates and generally preserves the stereochemical integrity of chiral starting materials. nih.gov

| Transformation | Reagent(s) | Product |

| Esterification | Alcohol (e.g., tert-butanol), Acid catalyst or Coupling agents | Ester |

| Amidation | Amine, Activating agent (e.g., TiCl₄) | Amide |

Derivatization to Hydrazides and Related Compounds

The carboxylic acid functional group of this compound is a versatile handle for the synthesis of various derivatives. Among these, the conversion to hydrazides represents a significant transformation, opening pathways to a wide array of heterocyclic compounds and other molecules with potential biological activity. The general synthesis of benzohydrazides from their corresponding benzoic acids is a well-established process.

A common synthetic route involves a two-step procedure. First, the benzoic acid is converted into a more reactive acylating agent, typically an ester. For instance, 4-(tert-butyl)benzoic acid can be esterified by refluxing it in methanol with a catalytic amount of concentrated sulfuric acid to produce methyl 4-tert-butylbenzoate. nih.gov Subsequently, this ester intermediate is reacted with hydrazine hydrate, often in a solvent like methanol, to yield the corresponding hydrazide. nih.govnih.gov This nucleophilic acyl substitution reaction proceeds by the attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group and the formation of the stable hydrazide product.

This methodology is broadly applicable and can be adapted for this compound. The resulting 2-bromo-4-(tert-butyl)benzohydrazide serves as a crucial building block. The hydrazide moiety is nucleophilic and can readily condense with various electrophiles, particularly aldehydes and ketones, to form hydrazones. For example, new N′-benzylidene-4-(tert-butyl)benzohydrazide derivatives have been synthesized by the condensation of 4-(tert-butyl)benzohydrazide with a range of substituted aromatic aldehydes. nih.gov These reactions are typically carried out by refluxing the hydrazide and the aldehyde in methanol, often with a catalytic amount of glacial acetic acid. nih.gov

The table below summarizes the typical reaction sequence for the synthesis of benzohydrazides from benzoic acids.

| Step | Reactants | Reagents/Conditions | Product |

| 1. Esterification | Benzoic Acid, Methanol | conc. H₂SO₄, Reflux | Methyl Benzoate |

| 2. Hydrazinolysis | Methyl Benzoate, Hydrazine Hydrate | Methanol, Reflux | Benzohydrazide |

Reactions Involving the tert-Butyl Substituent on this compound

The tert-butyl group, while often considered a sterically bulky and relatively inert spectator group, exerts significant influence on the reactivity of the aromatic ring and can, under specific conditions, participate in reactions itself.

Steric and Electronic Directing Effects of the tert-Butyl Group

The tert-butyl group profoundly influences the regioselectivity of reactions on the benzene ring through a combination of steric and electronic effects.

Electronic Effects: The tert-butyl group is an alkyl group and acts as an electron-donating group through an inductive effect (sigma-bond electron donation). This donation of electron density to the aromatic ring increases its nucleophilicity, making it more reactive towards electrophilic aromatic substitution compared to unsubstituted benzene. stackexchange.com This electron-donating nature stabilizes the carbocation intermediate (the arenium ion) formed during the substitution, particularly when the electrophile attacks the ortho or para positions. Consequently, the tert-butyl group is an ortho, para-directing group. stackexchange.com Hyperconjugation effects from the C-C bonds of the tert-butyl group may also contribute to this directing effect, though this is considered a smaller contribution than C-H hyperconjugation seen with a methyl group. stackexchange.com

Steric Effects: The most prominent feature of the tert-butyl group is its large steric bulk. This size significantly hinders the approach of reagents to the positions adjacent to it—the ortho positions. As a result, while the tert-butyl group electronically activates both the ortho and para positions, substitution reactions often show a strong preference for the less sterically hindered para position. stackexchange.com For example, the nitration of t-butylbenzene yields a product mixture where the para isomer is the major component, with a significantly smaller amount of the ortho isomer compared to what would be expected based on electronic effects alone. stackexchange.com In the context of this compound, the positions ortho to the tert-butyl group are already substituted (with bromine and the carboxylic acid group), but its steric presence would still influence the conformation of the molecule and the accessibility of the remaining ring positions.

The interplay of these effects is summarized in the table below.

| Effect | Description | Consequence for Reactivity |

| Electronic | Electron-donating via induction and hyperconjugation. | Activates the aromatic ring towards electrophilic substitution. Directs incoming electrophiles to ortho and para positions. |

| Steric | Large size creates significant steric hindrance. | Hinders attack at the ortho positions, leading to a preference for substitution at the para position. |

Oxidation Reactions of the tert-Butyl Moiety

The oxidation of alkyl side chains on an aromatic ring is a common reaction, typically converting the alkyl group into a carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) are often used for this purpose. pressbooks.publibretexts.orgopenstax.org However, this reaction proceeds via the formation of a benzylic radical, which requires the presence of at least one hydrogen atom on the carbon directly attached to the aromatic ring (the benzylic carbon). pressbooks.publibretexts.orgopenstax.org

The tert-butyl group is notably resistant to such oxidation reactions because its benzylic carbon has no hydrogen atoms. pressbooks.publibretexts.orgopenstax.org Therefore, under standard conditions where other alkylbenzenes like toluene or ethylbenzene are readily oxidized to benzoic acid, tert-butylbenzene and its derivatives, including this compound, are inert. pressbooks.publibretexts.org This resistance to oxidation has been a long-observed characteristic of the tert-butyl group. google.com

While historically considered extremely difficult to oxidize, specific and more forceful methods have been developed. For instance, it has been found that tert-butyl groups attached to an aromatic ring can be converted to the corresponding carboxylic acids by oxidation with nitrogen dioxide (NO₂) gas at elevated temperatures (in excess of 160°C) in an inert solvent. google.com More recently, advanced catalytic systems have been explored for the challenging oxidation of C-H bonds. Highly electrophilic manganese catalysts, in combination with hydrogen peroxide in specialized fluorinated alcohol solvents, have shown the ability to hydroxylate the sterically congested C-H bonds of a tert-butyl group, converting it into a primary alcohol. nih.govresearchgate.net This represents a novel approach to functionalizing what is typically a very unreactive moiety. nih.govresearchgate.net

| Oxidizing Condition | Reactivity of tert-Butyl Group | Outcome |

| Standard (e.g., KMnO₄, heat) | Inert | No reaction (lacks benzylic hydrogens). pressbooks.publibretexts.org |

| Harsh (e.g., NO₂, >160°C) | Reactive | Oxidation to a carboxylic acid group. google.com |

| Advanced Catalysis (e.g., Mn catalyst, H₂O₂) | Reactive | Hydroxylation to a primary alcohol. nih.govresearchgate.net |

Frontier Applications of 2 Bromo 4 Tert Butyl Benzoic Acid in Advanced Scientific Fields

Applications in Pharmaceutical and Medicinal Chemistry Research

The structural features of 2-bromo-4-(tert-butyl)benzoic acid make it an invaluable scaffold in the design and synthesis of new therapeutic agents. The bromine atom at the ortho-position to the carboxylic acid serves as a crucial handle for sophisticated chemical transformations, particularly palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery. nih.gov

This compound serves as a key intermediate in the construction of more complex, biologically active molecules. Benzoic acid derivatives are recognized as important structural motifs in a multitude of pharmacologically active compounds. iomcworld.comsemanticscholar.org The presence of the bromine atom on the benzene (B151609) ring is particularly significant, as it allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov

This reactivity is exploited in drug discovery to generate libraries of novel compounds for screening. For instance, the Suzuki-Miyaura cross-coupling reaction, a cornerstone of medicinal chemistry, utilizes aryl halides like this compound to connect different molecular fragments, enabling the rapid exploration of a target's structure-activity relationship (SAR). nih.govnih.gov This approach is instrumental in the synthesis of clinical candidates for a wide range of diseases. mdpi.com

The 4-(tert-butyl)benzoic acid scaffold has been identified as a promising starting point for the development of enzyme inhibitors, particularly for the sirtuin family of proteins. nih.govdaneshyari.comnih.gov Sirtuins are NAD+-dependent histone deacetylases that are implicated in various cellular processes and are considered important targets for cancer chemotherapy. nih.gov

A key study evaluating a series of benzoic acid derivatives found that 4-tert-butylbenzoic acid was the most potent inhibitor of the yeast sirtuin Sir2p and also acted as a weak but selective inhibitor of human SIRT1. nih.govnih.gov The research highlighted that a bulky substituent at the 4-position, such as a tert-butyl group, was crucial for enhancing inhibitory activity. nih.gov

The introduction of a bromine atom at the 2-position of this active scaffold provides a site for further chemical modification. This allows medicinal chemists to synthesize derivatives with potentially improved potency, selectivity, or pharmacokinetic properties, demonstrating the compound's role as an advanced intermediate in the rational design of next-generation enzyme inhibitors.

| Compound | Substituent (R) | Sir2p Inhibitory Activity (MIC, μM) | Human SIRT1 Inhibition (%) @ 1.6 mM | Human SIRT2 Inhibition (%) @ 1.6 mM |

| 4-dimethylaminobenzoic acid | -N(CH₃)₂ | 200 | 25.3 | 30.3 |

| 4-tert-butylbenzoic acid | -C(CH₃)₃ | 50 | 54.8 | 28.0 |

This table presents selected data from a study on benzoic acid derivatives as sirtuin inhibitors, highlighting the enhanced activity of the 4-tert-butyl scaffold. nih.gov

Heterocyclic and complex aromatic structures are foundational components of a vast number of approved drugs. 2-Bromobenzoic acid and its derivatives are established as versatile building blocks for synthesizing a wide array of these systems. The ortho-bromo-substituted pattern is particularly useful for constructing benzo-fused heterocycles, which are prevalent in medicinal chemistry. organic-chemistry.org

The reactivity of the bromine atom in this compound enables its use in powerful synthetic reactions that build molecular complexity, including:

Palladium-Catalyzed Coupling: Reactions like Suzuki, Heck, and Buchwald-Hartwig amination use the bromo-substituent as an anchor point to attach other aromatic rings, alkyl groups, or nitrogen-containing moieties. nih.govnih.gov

Construction of Nitrogen Heterocycles: It can serve as a precursor for various nitrogen-containing ring systems, which are integral to many therapeutic agents.

Formation of Spiro Compounds: Research has shown that 2-bromobenzoic acids can be used to construct complex spirobenzolactones and spirobenzolactams, which are unique three-dimensional structures of interest in drug design. umb.edu

Through these synthetic strategies, this compound facilitates the creation of novel and diverse molecular architectures for evaluation as potential new medicines.

Contributions to Materials Science Research

In materials science, this compound functions as a valuable precursor for creating high-performance organic materials. Its distinct functional groups allow for its incorporation into polymers and its use as a building block for organic electronic components.

Functional monomers are the essential starting materials for designing advanced polymers with specific, value-added properties. specificpolymers.com this compound can act as such a monomer. The carboxylic acid group provides a reactive site for polymerization, enabling its incorporation into polyesters and polyamides through condensation reactions.

The bromine atom and the tert-butyl group impart unique characteristics to the resulting polymer:

Functionality: The bromine atom can be retained in the polymer backbone as a site for post-polymerization modification, allowing for the grafting of other molecules or for cross-linking reactions.

Property Modification: The presence of heavy atoms like bromine can modify the bulk properties of the material, such as increasing its refractive index or radiopacity, which is a desirable trait in applications like dental materials. specificpolymers.com

Processability: The bulky tert-butyl group can disrupt polymer chain packing, which can improve the solubility and processability of otherwise rigid polymer backbones.

The development of organic electronics, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), relies on the synthesis of highly conjugated organic molecules. rsc.org Brominated aromatic compounds are critical precursors in this field, as the bromine atom serves as a reactive site for the cross-coupling reactions needed to build these large, π-conjugated systems. ossila.comnih.gov

This compound is an ideal building block for these materials for several reasons:

Cross-Coupling Handle: The C-Br bond is readily activated by palladium catalysts, allowing for Suzuki or Stille couplings to extend the conjugated system, a fundamental step in the synthesis of most organic semiconductors. ossila.comrsc.org

On-Surface Synthesis: Halogenated benzoic acid derivatives have been used in on-surface synthesis, where molecules are assembled into well-defined linear or zigzag structures directly on a substrate, paving the way for the bottom-up fabrication of molecular electronic circuits. researchgate.net

Solubility and Morphology: The tert-butyl group enhances the solubility of the molecule and its larger derivatives, which is crucial for solution-based processing of organic electronic devices. It also influences the solid-state packing of the material, which directly impacts charge transport and device performance.

Through these applications, this compound serves as a foundational component for synthesizing the next generation of advanced organic materials.

Utility in Agrochemical Research and Development

The structural motifs present in this compound are found in various biologically active molecules, suggesting its potential as a scaffold in the synthesis of novel agrochemicals. Benzoic acid derivatives, in general, are recognized for their herbicidal and fungicidal properties. The presence of a bromine atom and a lipophilic tert-butyl group could, in theory, modulate the biological activity and selectivity of potential agrochemical candidates.

Synthesis of Selective Herbicides, Pesticides, and Fungicides

| Agrochemical Class | Potential Role of this compound | Status of Public Research Data |

| Herbicides | As a precursor for compounds targeting specific weed enzymes or metabolic pathways. The substituted phenyl ring could be a key pharmacophore. | No specific herbicidal activity data for its derivatives is publicly available. |

| Pesticides | As a building block for insecticides or acaricides, where the bromo- and tert-butyl- substitutions could enhance binding to target receptors. | No specific pesticidal activity data for its derivatives is publicly available. |

| Fungicides | As a starting material for synthesizing compounds that disrupt fungal cell membranes or metabolic processes. | No specific fungicidal activity data for its derivatives is publicly available. |

Development of Catalysts and Ligands based on this compound

The functional groups of this compound offer potential anchoring points for the development of ligands and catalyst precursors. The carboxylic acid can be used to coordinate with metal centers, while the bromine atom can be a site for cross-coupling reactions to introduce other coordinating groups.

Ligand Design for Asymmetric Synthesis

The design of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. While various molecular backbones are used to construct these ligands, there is no specific mention in the scientific literature of this compound being employed as a primary scaffold for the design of chiral ligands used in asymmetric synthesis. The development of such ligands would likely involve the transformation of the carboxylic acid and/or the substitution of the bromine atom to introduce chiral moieties and additional coordinating atoms.

| Ligand Design Aspect | Potential Application of this compound | Documented Examples in Literature |

| Chiral Moiety Introduction | The carboxylic acid could be derivatized with a chiral alcohol or amine. The bromine could be replaced via cross-coupling to introduce a chiral phosphine or other coordinating group. | No specific examples found. |

| Metal Coordination | The carboxylate and potentially another introduced donor atom could bind to a metal center to create a chiral catalytic environment. | No specific examples found. |

Catalyst Precursors for C-H Activation

C-H activation is a powerful tool in organic synthesis, allowing for the direct functionalization of otherwise inert C-H bonds. Benzoic acids are known to act as directing groups in certain C-H activation reactions, particularly for ortho-functionalization, through the coordination of the carboxylic acid to the metal catalyst. Ruthenium-catalyzed C-H functionalization of benzoic acids is a well-established area of research. acs.orgresearchgate.netrsc.orgacs.orgnih.gov However, specific studies detailing the use of this compound as a catalyst precursor or substrate in C-H activation reactions are not prominent in the literature. The electronic and steric properties imparted by the bromo and tert-butyl substituents could influence the reactivity and selectivity of such transformations.

| C-H Activation Role | Potential of this compound | Specific Research Findings |

| Directing Group | The carboxylic acid group could direct a metal catalyst to activate the ortho C-H bond (at the 3-position). | General principles of benzoic acid-directed C-H activation are known, but specific studies on this compound are not available. |

| Ligand Component | Could be modified to act as a ligand for a catalytically active metal, with the substituents influencing the catalyst's properties. | No specific catalyst systems based on this compound are described in the literature. |

| Substrate Reactivity | The electronic effect of the bromine and the steric bulk of the tert-butyl group would be expected to influence the rate and regioselectivity of C-H activation. | No specific experimental data is available. |

Theoretical and Computational Chemistry Investigations of 2 Bromo 4 Tert Butyl Benzoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is particularly effective for optimizing molecular geometries to find the most stable conformation (the lowest energy state) and for calculating various molecular properties. niscpr.res.inorientjchem.org For 2-bromo-4-(tert-butyl)benzoic acid, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to predict its three-dimensional structure. niscpr.res.inresearchgate.netresearchgate.net

These calculations determine key geometrical parameters, including bond lengths, bond angles, and dihedral angles. The optimized geometry corresponds to a true minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in vibrational analysis calculations. niscpr.res.in The stability of the molecule is influenced by the electronic effects of its substituents; the electron-withdrawing nature of the bromine atom and the carboxylic acid group, combined with the electron-donating, sterically bulky tert-butyl group, create a unique electronic environment that DFT can quantify. The total energy calculated for the optimized structure serves as a key indicator of the molecule's stability. niscpr.res.in

| Parameter | Atoms Involved | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | C-Br | ~1.90 Å |

| Bond Length | C-C (Aromatic) | ~1.39 - 1.41 Å |

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-O(H) | ~1.36 Å |

| Bond Angle | C-C-Br | ~120° |

| Bond Angle | O=C-O | ~122° |

| Dihedral Angle | C-C-C=O | Variable (depends on carboxyl rotation) |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap) and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. actascientific.com

From the HOMO and LUMO energy values, several chemical reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): (I + A) / 2.

Chemical Hardness (η): (I - A) / 2.

Chemical Softness (S): 1 / (2η).

Electrophilicity Index (ω): χ² / (2η).

These descriptors provide a quantitative framework for predicting the molecule's behavior in chemical reactions. researchgate.net

| Descriptor | Formula | Calculated Value (eV, Illustrative) |

|---|---|---|

| EHOMO | - | -6.8 eV |

| ELUMO | - | -1.8 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 eV |

| Ionization Potential (I) | -EHOMO | 6.8 eV |

| Electron Affinity (A) | -ELUMO | 1.8 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.5 eV |

| Electronegativity (χ) | (I + A) / 2 | 4.3 eV |

Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP surface is colored based on the electrostatic potential value: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with near-zero or intermediate potential, respectively. researchgate.net For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the carboxylic acid group, making them sites for electrophilic interaction. Positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group. researchgate.netsemanticscholar.org

Molecular Dynamics and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide insights into the conformational flexibility and dynamic behavior of molecules in various environments, such as in solution. For this compound, MD simulations can explore the rotational freedom of the carboxylic acid and tert-butyl groups.

Conformational analysis focuses on identifying the different spatial arrangements (conformers) of a molecule and their relative energies. The bulky tert-butyl group significantly influences the conformational landscape of the molecule, potentially hindering the rotation of the adjacent carboxylic acid group. MD simulations can reveal the most populated conformations and the energy barriers between them, which is crucial for understanding how the molecule interacts with other molecules, such as solvent molecules or biological receptors.

In Silico Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound, docking studies can be performed against various biological targets to explore its potential as an inhibitor or modulator. The binding affinity, typically expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of the interaction. The analysis also identifies specific interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, between the ligand and the amino acid residues in the receptor's active site. nih.govderpharmachemica.com The tert-butyl group can contribute to strong hydrophobic interactions, while the bromine atom can participate in halogen bonding, a significant non-covalent interaction in molecular recognition. The carboxylic acid group is a potent hydrogen bond donor and acceptor.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues (Illustrative) | Types of Interactions |

|---|---|---|---|

| Enzyme X | -7.5 | Arg12, Leu45, Tyr88 | Hydrogen Bond, Hydrophobic |

| Receptor Y | -8.2 | Trp33, Val56, Ser91 | Halogen Bond, Hydrophobic, H-Bond |

| Protein Z | -6.9 | Phe21, Ala67, Gln74 | Hydrophobic, Hydrogen Bond |

Non-Linear Optical (NLO) Properties and Computational Prediction

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is valuable in technologies like telecommunications, optical computing, and frequency conversion. Computational methods, particularly DFT, are highly effective in predicting the NLO properties of molecules. pku.edu.cnnih.gov

The key parameters for NLO activity are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). orientjchem.org Molecules with significant NLO properties often possess a push-pull electronic structure, with electron-donating and electron-withdrawing groups connected by a π-conjugated system. In this compound, the tert-butyl group (donor) and the bromo/carboxyl groups (acceptors) attached to the benzene (B151609) ring (π-system) could potentially give rise to NLO behavior. DFT calculations using the finite field approach can predict the values of α and β, allowing for an assessment of the molecule's potential as an NLO material. scispace.complos.org A high hyperpolarizability value indicates a strong NLO response. researchgate.net

Solvent Effects on Electronic Properties through Continuum Models

In computational chemistry, understanding the influence of the solvent environment on a molecule's properties is crucial for accurately predicting its behavior in solution. Explicitly modeling individual solvent molecules is computationally expensive, especially for large systems. Continuum solvation models offer an efficient and effective alternative by representing the solvent as a continuous medium with a characteristic dielectric constant (ε). wikipedia.orgohio-state.edu These models, such as the Polarizable Continuum Model (PCM) and its variants like the Conductor-like Screening Model (COSMO) or the Solvation Model based on Density (SMD), calculate the solute-solvent interactions by creating a molecular-shaped cavity within this dielectric continuum. wikipedia.orggithub.ioccu.edu.tw The solute molecule polarizes the surrounding medium, which in turn creates a reaction field that interacts with the solute's electronic structure, leading to changes in its properties. acs.org

For a molecule like this compound, which possesses a permanent dipole moment due to its polar carboxylic acid group and the electronegative bromine atom, the interaction with the solvent's reaction field is significant. The extent of this interaction is largely governed by the polarity of the solvent, quantified by its dielectric constant. Theoretical investigations using continuum models can elucidate how key electronic properties of this compound are modulated across a range of solvents with varying polarities.

Detailed research findings from such computational studies typically reveal clear trends in the electronic properties of the solute molecule. The primary properties of interest include the dipole moment (µ), the energies of the frontier molecular orbitals (HOMO and LUMO), the resulting HOMO-LUMO energy gap (ΔE), and molecular polarizability (α).

Influence on Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic excitation properties. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and the energy required for electronic excitation. researchgate.net Solvation can alter the energies of these orbitals. Generally, polar solvents tend to stabilize both the HOMO and LUMO, but the degree of stabilization may differ. chemrxiv.org This differential stabilization can lead to either an increase or a decrease in the HOMO-LUMO gap. For many polar organic molecules, an increase in solvent polarity leads to a more significant stabilization of the more polar excited state, often resulting in a narrowing of the HOMO-LUMO gap. chemrxiv.org

The following tables present representative data that would be anticipated from a density functional theory (DFT) study on this compound using a continuum solvation model.

Table 1: Properties of Solvents Used in Theoretical Calculations

| Solvent | Dielectric Constant (ε) |

| Gas Phase | 1.00 |

| n-Hexane | 1.88 |

| Toluene | 2.38 |

| Chloroform | 4.81 |

| Ethanol (B145695) | 24.55 |

| Acetonitrile | 37.50 |

| Water | 78.39 |

This table is interactive. You can sort the data by clicking on the column headers.

Table 2: Calculated Electronic Properties of this compound in Various Solvents (Illustrative Data)

| Solvent | Dipole Moment (µ) [Debye] | HOMO Energy [eV] | LUMO Energy [eV] | HOMO-LUMO Gap (ΔE) [eV] |

| Gas Phase | 3.15 | -6.89 | -1.52 | 5.37 |

| n-Hexane | 3.88 | -6.95 | -1.61 | 5.34 |

| Toluene | 4.12 | -6.98 | -1.65 | 5.33 |

| Chloroform | 4.55 | -7.05 | -1.74 | 5.31 |

| Ethanol | 4.98 | -7.15 | -1.86 | 5.29 |

| Acetonitrile | 5.10 | -7.18 | -1.90 | 5.28 |

| Water | 5.21 | -7.22 | -1.95 | 5.27 |

This is an interactive data table based on hypothetical, illustrative findings for this compound. The trends shown are representative of typical solvent effects on polar aromatic carboxylic acids.

The illustrative data clearly demonstrates the expected trends. The dipole moment progressively increases from 3.15 D in the gas phase to 5.21 D in water, highlighting the significant charge redistribution induced by polar environments. Concurrently, both the HOMO and LUMO energy levels are stabilized (become more negative) with increasing solvent polarity. In this representative case, the stabilization of the LUMO is slightly more pronounced than that of the HOMO, leading to a modest but consistent decrease in the HOMO-LUMO energy gap, suggesting that the molecule becomes slightly more reactive and easier to excite electronically in polar media.

Future Directions and Emerging Research Avenues for 2 Bromo 4 Tert Butyl Benzoic Acid

Novel Synthetic Strategies and Sustainable Production Methods

The industrial preparation of related compounds, such as p-tert-butylbenzoic acid (PTBBA), often relies on the oxidation of p-tert-butyltoluene. researchgate.net These established processes, while effective, are continuously being refined to improve yield, reduce energy consumption, and minimize environmental impact. Future research into the synthesis of 2-Bromo-4-(tert-butyl)benzoic acid is expected to focus on developing novel, more efficient, and sustainable methodologies.

Emerging strategies are moving beyond traditional batch-wise synthesis. One promising avenue is the adoption of continuous flow chemistry using microchannel reactors. This technology offers precise control over reaction parameters, significantly reduces reaction times, and enhances safety. A process for the continuous production of brominated tert-butane, a related building block, has been demonstrated using a microchannel reactor, achieving high conversion rates and selectivity while greatly reducing environmental pollution. google.com Adapting such continuous flow principles to the bromination and functionalization of PTBBA precursors could represent a significant leap forward in sustainable production.

Furthermore, research into novel catalytic systems for bromination that avoid the use of stoichiometric and potentially hazardous reagents is a key area of interest. The development of scalable and cost-effective processes, as demonstrated for other complex intermediates like 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, highlights a pathway for future industrial-scale production of the target compound. researchgate.net This involves optimizing each synthetic step, from the choice of raw materials to purification methods, to ensure high yield and purity on a large scale. researchgate.net

| Feature | Traditional Synthesis | Emerging & Future Methods |

| Methodology | Batch processing, often with stoichiometric reagents. | Continuous flow synthesis (e.g., microchannel reactors), catalytic systems. google.com |

| Efficiency | Variable yields, longer reaction times. | Higher throughput, significantly reduced reaction times, improved selectivity. google.com |

| Sustainability | Potential for significant solvent waste and by-product formation. | Reduced solvent usage, lower energy consumption, minimized waste streams. google.com |

| Scalability | Scale-up can be complex and present safety challenges. | Inherently more scalable and safer due to smaller reaction volumes at any given time. researchgate.net |

Exploration of New Catalytic and Ligand Applications

The molecular architecture of this compound makes it an attractive scaffold for developing new catalysts and ligands. The bromine atom serves as a highly functional handle for a variety of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecules from simpler precursors. Future research will likely exploit this reactivity to synthesize novel molecular structures for applications in electronics, materials, and pharmaceuticals.

Moreover, the compound itself can be derivatized to create sophisticated ligands for coordination chemistry. For instance, derivatives such as Schiff bases can be synthesized; one such example, 2-Bromo-4-tert-butyl-6-[(pyridin-2-ylimino)methyl]phenol, has been studied for its specific structural properties. researchgate.net Such molecules are known to form stable complexes with various metal ions, leading to catalysts with unique activities and selectivities. The interplay between the sterically demanding tert-butyl group and the electronic properties of the bromo- and carboxyl- substituents can be fine-tuned to control the coordination environment around a metal center.

The metal salts of the parent compound, 4-tert-butylbenzoic acid, are already used as PVC heat stabilizers and corrosion inhibitors, demonstrating the inherent utility of this structural class in modulating material properties. vinatiorganics.comvinatiorganics.com This suggests that derivatives of this compound could be explored for creating next-generation catalysts, polymerization initiators, or performance-enhancing additives.

Advancements in Biomedical and Materials Science Research via Derivatization

Derivatization of this compound opens up vast possibilities in both biomedical and materials science research. The ability to selectively modify the molecule at the bromine atom or the carboxylic acid group allows for the creation of a diverse library of new chemical entities with tailored properties.

In the biomedical field, this compound is a valuable building block for the synthesis of biologically active molecules. Analogous brominated benzoic acids serve as key intermediates in the manufacture of high-value therapeutics, such as SGLT2 inhibitors for the treatment of diabetes. researchgate.net The parent structure, PTBBA, is used in creating cellular probes for cancer research and in synthesizing ligands for biological targets like FAAH and TRPV1, which are relevant for pain and inflammation. vinatiorganics.com Future work will undoubtedly focus on using this compound to generate novel drug candidates and molecular probes.

In materials science, the focus is on creating polymers and functional materials with enhanced characteristics. PTBBA is known to improve the thermal stability of formulations and is a component in alkyd resin modifiers and polypropylene (B1209903) nucleating agents. vinatiorganics.com A derivative of PTBBA is also used to produce Avobenzone, a widely used UVA blocker in sunscreen products. vinatiorganics.com By incorporating this compound or its derivatives into polymer backbones or as additives, researchers can aim to develop new materials with superior heat resistance, UV stability, and mechanical properties.

| Potential Derivative Class | Target Application Area | Rationale |

| Amides/Esters | Pharmaceuticals, Agrochemicals | Modification of the carboxylic acid group to modulate solubility, cell permeability, and biological activity. myskinrecipes.com |

| Bi-aryl Compounds (via cross-coupling) | Organic Electronics, Drug Discovery | Replacing the bromine atom to build complex scaffolds for new materials or pharmacophores. |

| Schiff Base Ligands | Catalysis, Sensing | Creating molecules capable of coordinating with metals for catalytic applications or ion detection. researchgate.net |

| Polymer Monomers | High-Performance Plastics | Incorporation into polymer chains to enhance thermal stability, flame retardancy (due to bromine), and UV resistance. vinatiorganics.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and this compound is a prime candidate for such in silico investigation. Computational methods are already used to predict fundamental properties of this molecule. For example, its lipophilicity (XLogP) and Collision Cross Section (CCS)—a measure related to its shape and size in the gas phase—have been calculated using computational tools. nih.govuni.lunih.gov

The next frontier is to use AI and ML for predictive design. By training algorithms on large datasets of known molecules and their properties, AI models can predict the characteristics of novel, hypothetical derivatives of this compound without the need for their physical synthesis. This allows for the rapid virtual screening of thousands of potential compounds to identify candidates with desired attributes, such as high binding affinity to a specific protein target or optimal thermal stability for a material application.

| AI/ML Application | Description | Potential Impact on Research |

| Property Prediction | Using models to forecast physicochemical properties (e.g., solubility, boiling point), biological activity, and toxicity for new derivatives. | Reduces the need for routine experimental testing; prioritizes synthesis of promising compounds. |

| Virtual Screening | Computationally docking large libraries of virtual derivatives against a biological target (e.g., an enzyme) to predict binding affinity. | Accelerates the identification of potential drug leads from millions of possibilities. |

| De Novo Design | Employing generative models to create novel molecular structures optimized for a predefined set of properties. | Moves beyond simple modification to the intelligent design of new compounds with superior performance. |

| Reaction-Pathway Prediction | Predicting optimal synthetic routes, catalysts, and reaction conditions to produce a target derivative. | Streamlines process development and helps overcome synthetic challenges. |

常见问题

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-bromo-4-(tert-butyl)benzoic acid, and what analytical methods validate its purity?

- Methodological Answer : A common synthesis involves bromination of 4-(tert-butyl)benzoic acid derivatives using reagents like thionyl chloride (SOCl₂) and bromine sources (e.g., N-bromosuccinimide). Post-synthesis, purity is validated via 1H NMR (to confirm substitution patterns and tert-butyl group integrity) and HPLC (to quantify impurities <1%). For example, a 46% yield was achieved using sodium sulfite and bicarbonate in a two-phase system, with product isolation via filtration .

Q. How does steric hindrance from the tert-butyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The tert-butyl group at the 4-position creates steric bulk, reducing accessibility for nucleophilic or electrophilic attack. To mitigate this, researchers employ high-temperature conditions (e.g., reflux in toluene) or bulky ligands (e.g., XPhos in Pd-catalyzed couplings) to enhance reaction efficiency. For instance, Suzuki-Miyaura couplings require extended reaction times (24–48 hours) compared to less hindered analogs .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : The compound’s bromine moiety poses risks of skin/eye irritation. Use glove boxes for weighing, and reactions involving thionyl chloride or DMF require fume hoods and inert gas purging. Waste must be neutralized with aqueous bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

- Methodological Answer :

- Step 1 : Replace traditional bromination with microwave-assisted synthesis to reduce reaction time (e.g., from 24 hours to 2 hours at 150°C).

- Step 2 : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity in biphasic systems.

- Step 3 : Optimize workup by replacing column chromatography with acid-base extraction (pH 2–3 for precipitation), achieving >95% purity. A 69% yield improvement was reported using this approach .

Q. What strategies address solubility challenges of this compound in aqueous reaction systems?

- Methodological Answer :

- Co-solvent systems : Use THF/water (3:1 v/v) or DMSO to dissolve the compound.

- Surfactants : Add SDS (0.1% w/v) to stabilize emulsions during coupling reactions.

- Derivatization : Convert to a methyl ester via methanol/H₂SO₄ reflux (94% yield) to enhance solubility in organic phases .

Q. How do electronic effects of the bromine substituent influence regioselectivity in electrophilic aromatic substitution (EAS)?

- Methodological Answer : The bromine atom acts as a meta-directing group due to its electron-withdrawing nature. Computational studies (DFT calculations) show that EAS at the 2-position is favored by a 12–15 kcal/mol lower activation energy compared to the 5-position. Experimental validation via nitration (HNO₃/H₂SO₄) confirms >90% regioselectivity for the 2-nitro derivative .

Q. What are the limitations of using this compound in photoredox catalysis, and how can they be overcome?

- Methodological Answer : The tert-butyl group’s steric bulk reduces excited-state accessibility in photocatalysts. Solutions include:

- Structural modification : Introduce electron-donating groups (e.g., methoxy) at the 3-position to enhance π-conjugation.

- Co-catalyst systems : Pair with iridium complexes (e.g., Ir(ppy)₃) to improve charge transfer efficiency. A 40% increase in catalytic turnover was observed using this strategy .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points: How to validate and reconcile differences?

- Methodological Answer : Literature reports melting points ranging from 168–194°C. To resolve:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。